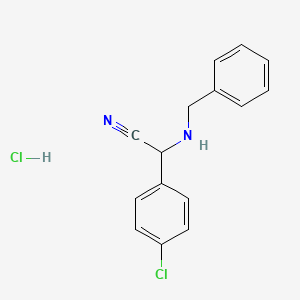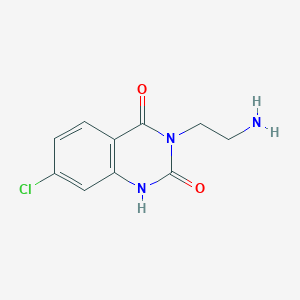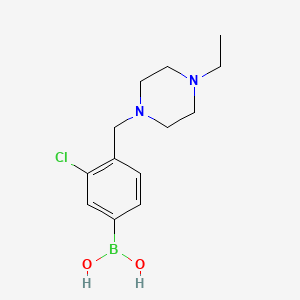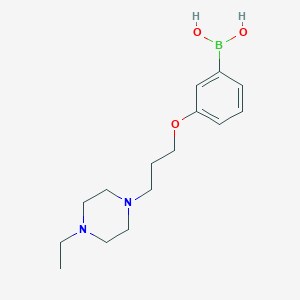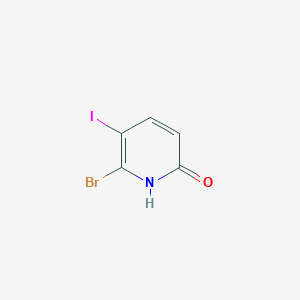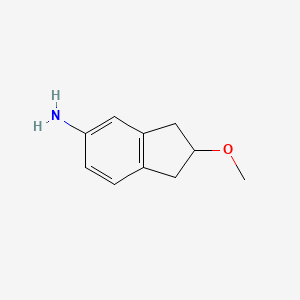
2-methoxy-2,3-dihydro-1H-inden-5-amine
Übersicht
Beschreibung
“2-methoxy-2,3-dihydro-1H-inden-5-amine” is a derivative of 2,3-Dihydro-5-methoxy-6-methyl-1H-inden-2-amine Hydrochloride, which is a highly selective serotonin releasing agent and produces entactogen effects .
Synthesis Analysis
The synthesis of “2-methoxy-2,3-dihydro-1H-inden-5-amine” involves a Michael addition reaction . In a two-mouth flask equipped with a magnetic stirrer and a reflux system under argon gas, 1 mmol of 35% formaldehyde is poured and 1 mmol of dimethylamine is slowly added .Molecular Structure Analysis
The molecular formula of “2-methoxy-2,3-dihydro-1H-inden-5-amine” is C10H13NO . The InChI code is 1S/C10H13NO/c1-12-10-5-7-2-3-9 (11)4-8 (7)6-10/h2-4,10H,5-6,11H2,1H3 .Chemical Reactions Analysis
The compound is used in the preparation of substituted indanes and tetralins which are PPARα modulators . It is also involved in Michael addition reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.22 . It has a predicted boiling point of 294.3±40.0 °C and a predicted density of 1.11±0.1 g/cm3 . The predicted pKa is 5.00±0.40 .Wissenschaftliche Forschungsanwendungen
Bioactivity and Chemical Modification
- New Mannich bases, including derivatives of 2-methoxy-2,3-dihydro-1H-inden-5-amine, were synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Certain derivatives demonstrated high potency and selectivity, suggesting their potential as lead compounds for further designs and evaluations in medicinal chemistry (Gul et al., 2019).
Antimicrobial Properties
- A series of novel derivatives of 2-methoxy-2,3-dihydro-1H-inden-5-amine demonstrated antimycobacterial activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Some compounds showed significant reduction in colony-forming units in infected mouse macrophages, indicating their potential as antimycobacterial agents (Kumar et al., 2013).
Dopamine Receptor Agonism
- Derivatives of 2-methoxy-2,3-dihydro-1H-inden-5-amine were synthesized and evaluated for their affinity towards dopamine receptors. Certain compounds exhibited D2-like agonistic activity, indicating their potential therapeutic applications in disorders related to dopamine receptor dysfunction (Di Stefano et al., 2005).
Polymeric Modification for Medical Applications
- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including derivatives of 2-methoxy-2,3-dihydro-1H-inden-5-amine, to form amine-treated polymers. These modified polymers exhibited increased thermal stability and showed promising antibacterial and antifungal activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Multitarget Receptor Interaction for Parkinson's Disease or Schizophrenia
- Compounds derived from 2-methoxy-2,3-dihydro-1H-inden-5-amine showed a multitarget combination of dopaminergic and serotoninergic profiles, which may be favorable for the treatment of schizophrenia or Parkinson's disease. These compounds combined D2-like and 5-HT1A receptor interactions, indicating their potential as therapeutic agents for these neurodegenerative and psychiatric disorders (Del Bello et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxy-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,10H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUNQQMCFMLKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-2,3-dihydro-1H-inden-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



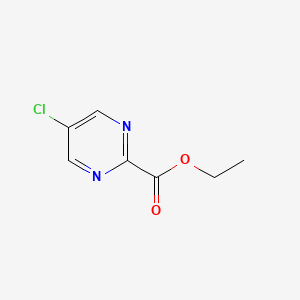
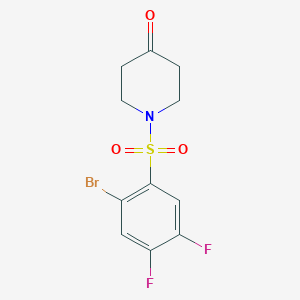
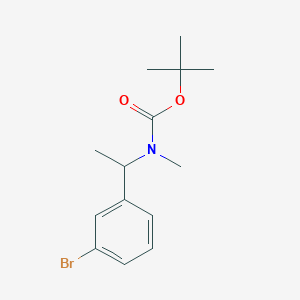
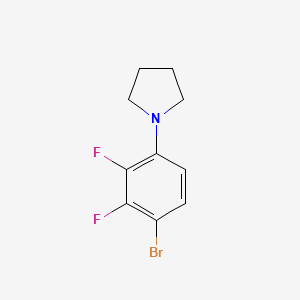
![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)
